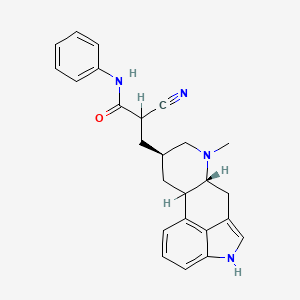
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The compound’s structure includes a benzimidazole core with a chlorine atom at the 6th position and a naphthalene group attached to the 1st position, making it a unique and potentially valuable molecule in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- can be achieved through several methods. One common approach involves the Curtius reaction, where anthranilic acids or phthalic anhydrides are used as starting materials. For instance, the synthesis of 4,6-dichlorobenzimidazolin-2-one can be achieved through a Curtius reaction starting from 2-amino-4,6-dichlorobenzoic acid, using diphenylphosphoryl azide (DPPA) as a reagent .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as Pd(II) mesylate, can provide complete control of regioselectivity and good yields from readily available starting materials .
化学反应分析
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted benzimidazoles.
科学研究应用
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Exhibits various biological effects, including antibacterial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to inhibit tubulin polymerization, which affects cell division and can lead to antiproliferative effects . The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to its diverse biological effects.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one: Similar in structure but with a different substituent at the 1st position.
5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one: Contains a piperidine group instead of a naphthalene group.
1-Isopropenyl-2-benzimidazolidinone: Features an isopropenyl group at the 1st position.
Uniqueness
2H-Benzimidazol-2-one, 1,3-dihydro-6-chloro-1-(2-naphthalenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalene group enhances its potential as a pharmacophore, making it a valuable compound for drug development and other scientific research applications.
属性
CAS 编号 |
79759-76-5 |
|---|---|
分子式 |
C17H11ClN2O |
分子量 |
294.7 g/mol |
IUPAC 名称 |
5-chloro-3-naphthalen-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C17H11ClN2O/c18-13-6-8-15-16(10-13)20(17(21)19-15)14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,19,21) |
InChI 键 |
YWLCQQNTSQRXNP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C4=C(C=CC(=C4)Cl)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


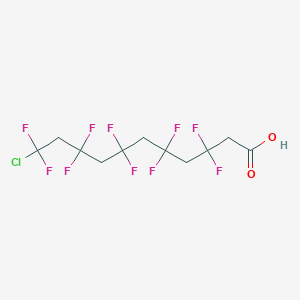
![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
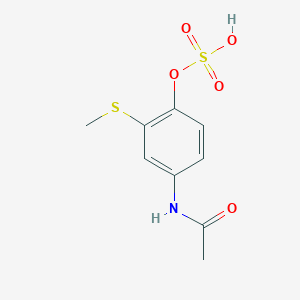
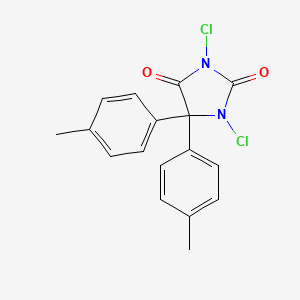
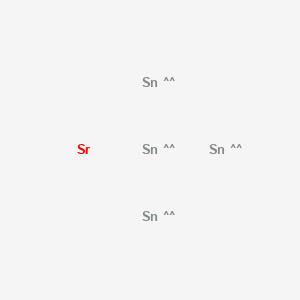
![Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-](/img/structure/B14439124.png)


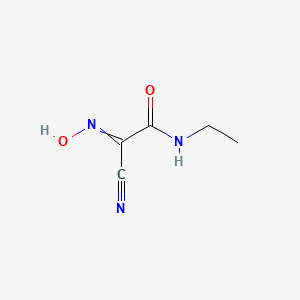

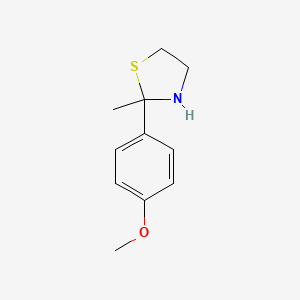
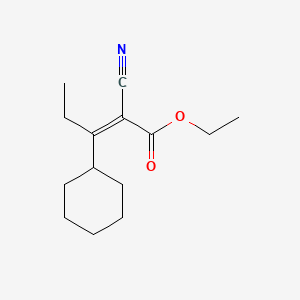
phosphanium](/img/structure/B14439174.png)
